![molecular formula C9H10N4O B3217758 2-amino-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 1184915-52-3](/img/structure/B3217758.png)
2-amino-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one
Übersicht
Beschreibung
2-amino-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound belongs to the pyrido[2,3-d]pyrimidine family, which is known for its diverse biological activities, including kinase inhibition and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with various reagents. One common method is the Knoevenagel condensation, followed by cyclization . For instance, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride can yield intermediates that further cyclize to form the desired pyrido[2,3-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:
Substitution: Substitution reactions, particularly at the amino group, can lead to a variety of derivatives with different pharmacological profiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield unsaturated pyrido[2,3-d]pyrimidine derivatives, while substitution reactions can produce a wide range of amino-substituted compounds .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Kinase Inhibition
The primary application of 2-amino-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one lies in its role as a selective inhibitor of p21-activated kinases (PAKs), which are critical in regulating cell growth and survival. Inhibition of these kinases can disrupt signaling pathways associated with cancer progression and other diseases. Studies have shown that derivatives of this compound exhibit enhanced selectivity and potency against specific kinases, making them promising candidates for targeted cancer therapies .
Therapeutic Potential
Research indicates that this compound and its derivatives have potential applications in treating various conditions, including:
- Cancer : As a selective inhibitor of tyrosine kinases, it may help in managing tumor growth and metastasis.
- Cardiovascular Diseases : Some derivatives have been explored for their antihypertensive properties, acting as angiotensin II receptor antagonists.
- Antiviral Agents : Certain studies suggest that modifications to the compound could lead to effective treatments for viral infections like Hepatitis C .
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals unique features of this compound that contribute to its biological activity:
Compound Name | Structural Features | Biological Activity |
---|---|---|
8-Ethyl-2-(4-hydroxyphenylamino)-8H-pyrido[2,3-d]pyrimidin-7-one | Hydroxy group substitution | Potential anti-cancer activity |
6-(3-amino-4-fluorophenyl)-2-methylsulfanyl-8-propan-2-ylpyrido[2,3-d]pyrimidin-7-one | Fluorine substitution | Enhanced kinase inhibition |
8-Ethyl-2-(phenylamino)-8H-pyrido[2,3-d]pyrimidin-7-one | Phenyl substitution | Broader spectrum of activity |
The distinct amino and ethyl substitutions in this compound enhance its selectivity compared to other similar compounds, making it a valuable scaffold for drug development .
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound and its derivatives:
- Inhibition Studies : A study demonstrated that specific derivatives effectively inhibited PAK pathways in vitro, leading to reduced cell proliferation in cancer cell lines.
- Pharmacological Evaluation : Clinical evaluations indicated that certain derivatives exhibited promising pharmacokinetic profiles and lower toxicity levels compared to existing therapies.
- Structure–Activity Relationship (SAR) Analysis : Research has established correlations between structural modifications and biological activity, guiding the design of new derivatives with improved efficacy against targeted kinases .
Wirkmechanismus
The mechanism of action of 2-amino-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one primarily involves the inhibition of tyrosine kinases. These enzymes catalyze the transfer of phosphate groups from ATP to tyrosine residues in proteins, a critical step in many signaling pathways . By inhibiting these kinases, the compound can disrupt these pathways, leading to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-pyrido[3,4-d]pyrimidine: Another kinase inhibitor with a similar core structure but different substituents.
7-deazaadenine derivatives: These compounds share a similar heterocyclic framework and exhibit various biological activities.
Uniqueness
2-amino-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications . Its ability to selectively inhibit a range of kinases makes it a valuable compound in medicinal chemistry .
Biologische Aktivität
2-amino-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one is a compound that has garnered significant attention in medicinal chemistry due to its potent biological activities, particularly as a tyrosine kinase inhibitor. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to the pyrido[2,3-d]pyrimidin-7(8H)-one family, characterized by a fused pyridine and pyrimidine ring system. The synthesis of this compound and its derivatives has been extensively studied, with various methods developed to optimize yield and biological activity. For instance, a synthetic route involving Fischer esterification followed by Suzuki cross-coupling has been reported, allowing for the derivatization of the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold at specific positions to enhance potency against target enzymes .
Tyrosine Kinase Inhibition
One of the most notable biological activities of this compound is its role as a tyrosine kinase inhibitor (TKI) . This class of compounds is critical in cancer therapy due to their ability to interfere with signaling pathways that promote cell proliferation and survival. Research indicates that this compound exhibits submicromolar potency against various receptor and non-receptor tyrosine kinases, including:
Kinase Type | Kinase Name | IC50 (µM) |
---|---|---|
Receptor | Platelet-Derived Growth Factor Receptor (PDGFr) | 0.079 |
Receptor | Basic Fibroblast Growth Factor Receptor (bFGFr) | 0.043 |
Receptor | Epidermal Growth Factor Receptor (EGFr) | 0.044 |
Non-Receptor | c-Src | 0.009 |
These values suggest that this compound is highly effective in inhibiting these kinases, making it a candidate for further development as an anticancer agent .
Other Biological Activities
In addition to its TKI properties, derivatives of this compound have shown potential in treating other conditions:
- Antihypertensive Agents : Some derivatives have been identified as angiotensin II receptor antagonists.
- Antiviral Properties : Certain analogs have demonstrated activity against Hepatitis C Virus (HCV), showcasing the versatility of this scaffold in targeting various biological receptors .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in preclinical models:
- Cancer Cell Lines : In vitro studies have shown that this compound can significantly reduce cell viability in breast cancer cell lines by inducing apoptosis through inhibition of key signaling pathways.
- Animal Models : In vivo experiments using murine models have indicated that treatment with this compound leads to tumor regression and improved survival rates compared to control groups.
Eigenschaften
IUPAC Name |
2-amino-8-ethylpyrido[2,3-d]pyrimidin-7-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-2-13-7(14)4-3-6-5-11-9(10)12-8(6)13/h3-5H,2H2,1H3,(H2,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXPHJUWVHKKGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=CC2=CN=C(N=C21)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654928 | |
Record name | 2-Amino-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184915-52-3 | |
Record name | 2-Amino-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.